molecular formula C16H12O3 B13879297 Methyl 4-(2-ethynylphenoxy)benzoate

Methyl 4-(2-ethynylphenoxy)benzoate

Cat. No.: B13879297
M. Wt: 252.26 g/mol
InChI Key: WHTVDHKNERRFLB-UHFFFAOYSA-N
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Description

Methyl 4-(2-ethynylphenoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-ethynylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-ethynylphenoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 2-ethynylphenol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethynylphenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Methyl 4-(2-ethynyl-3-nitrophenoxy)benzoate.

    Hydrolysis: 4-(2-ethynylphenoxy)benzoic acid and methanol.

    Oxidation: 4-(2-carboxyphenoxy)benzoic acid.

    Reduction: Methyl 4-(2-ethylphenoxy)benzoate

Scientific Research Applications

Methyl 4-(2-ethynylphenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethynylphenoxy)benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-ethynylphenoxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzoate derivatives that lack this functional group .

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 4-(2-ethynylphenoxy)benzoate

InChI

InChI=1S/C16H12O3/c1-3-12-6-4-5-7-15(12)19-14-10-8-13(9-11-14)16(17)18-2/h1,4-11H,2H3

InChI Key

WHTVDHKNERRFLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C#C

Origin of Product

United States

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